This compound can be classified as:
The synthesis of 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid typically involves several steps that may include:
Technical parameters such as temperature, pressure, and reaction time are critical for optimizing yields and purity during synthesis. For instance, reactions may be carried out under reflux conditions or at elevated temperatures to facilitate the formation of desired intermediates.
The molecular formula of 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid is .
The InChI key for this compound is BWGYSLOUFDNBHC-UHFFFAOYSA-N, which allows for easy identification in chemical databases. The canonical SMILES representation is C1=CC(=C(C(=C1)C(F)(F)F)N2C=C(N=N2)C(=O)O), providing insight into its structural connectivity.
2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its therapeutic efficacy or to explore structure-activity relationships in drug development.
The mechanism of action for compounds like 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid often involves:
Pharmacokinetics may also be affected by the molecular structure, influencing absorption, distribution, metabolism, and excretion profiles.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
The potential applications of 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid include:
The synthesis of 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid (C₁₁H₆F₃NO₂S, MW 273.23) typically employs Hantzsch thiazole cyclization as the foundational step [1] [10]. This classical approach involves:
Key challenges include regioselectivity at C4/C5 positions and managing the electron-withdrawing effect of the 3-(trifluoromethyl)phenyl group, which can impede cyclization kinetics. Yields range from 60–75% after chromatographic purification [1].
Palladium-catalyzed cross-couplings enable modular construction of the thiazole-aryl linkage. Suzuki-Miyaura coupling is particularly effective:
Reaction Scheme:
4-Bromo-thiazole-5-carboxylate + [3-(trifluoromethyl)phenyl]boronic acid → Pd catalyst → Target compound
| Component | Optimal Conditions |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | K₂CO₃ |
| Solvent | Toluene/EtOH (4:1) |
| Temperature | 80–90°C |
| Yield | 82–89% |
Electron-deficient boronic acids (e.g., 3-(trifluoromethyl)phenylboronic acid) enhance transmetalation efficiency due to reduced electron density at boron. Steric hindrance from the meta-trifluoromethyl group necessitates longer reaction times (24–36 h) compared to para-substituted analogs [7].
Continuous flow technology significantly improves the synthesis scalability and safety profile, particularly for hazardous intermediates. A telescoped three-step protocol achieves α-trifluoromethylthiolation and carboxylation [3]:
Process Flow:
Key Advantages:
The thiazole ring’s C2, C4, and C5 positions exhibit distinct reactivity:
Limited by electron deficiency from trifluoromethylphenyl group [10].
C4/C5 Functionalization:
Electronic Effects:
Derivative Synthesis Examples:
| Derivative | Reaction | Application |
|---|---|---|
| 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | Ester reduction | Anticancer scaffolds [6] |
| 4-Methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | Hantzsch cyclization | Agrochemical intermediates [9] |
Functionalization remains constrained by the stability of the C2–C(aryl) bond under strong basic/acidic conditions, necessitating careful optimization [1] [7].
CAS No.: 18883-66-4
CAS No.: 63489-58-7
CAS No.: 32845-42-4
CAS No.: 13986-27-1
CAS No.: 5398-23-2